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HIV Protease Substrate IV - 128340-47-6

HIV Protease Substrate IV

Catalog Number: EVT-352918
CAS Number: 128340-47-6
Molecular Formula: C49H83N15O13
Molecular Weight: 1090.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Future Directions

References:* [] https://www.semanticscholar.org/paper/f2b65fa084cce8cc764eac4f98587f676cc716e7 * [] https://www.semanticscholar.org/paper/e6ff043d31c2f758b8346ca0c2a54fed68f0a74f * [] https://www.semanticscholar.org/paper/819b58e92eda1e4e851b8b0e718275b108da0b2e * [] https://www.semanticscholar.org/paper/050f8da33a8df0997298e15d34886945de07f2d4 * [] https://www.semanticscholar.org/paper/cef99b49279049369354087891267650ad822cf4 * [] https://www.semanticscholar.org/paper/06275da8fe0dd265622297281803908d22a10b24

Source and Classification

HIV Protease Substrate IV is derived from research focused on understanding the specificity and kinetics of HIV-1 protease. It is utilized primarily in biochemical assays to measure protease activity and evaluate potential inhibitors. The substrate belongs to a broader category of compounds used in HIV research, particularly those aimed at elucidating the mechanisms of viral replication and resistance to antiretroviral therapies .

Synthesis Analysis

The synthesis of HIV Protease Substrate IV typically involves solid-phase peptide synthesis techniques, which allow for the precise assembly of amino acid sequences. The general method includes:

  1. Amino Acid Coupling: Individual amino acids are sequentially added to a solid support using coupling reagents such as N,N'-diisopropylcarbodiimide and 1-hydroxybenzotriazole to facilitate bond formation.
  2. Cleavage from Support: After the desired sequence is assembled, the peptide is cleaved from the solid support using trifluoroacetic acid or similar reagents.
  3. Purification: The crude product is purified using high-performance liquid chromatography, ensuring high purity for subsequent biological assays.

Specific parameters such as temperature, reaction time, and solvent composition are optimized to enhance yield and purity .

Molecular Structure Analysis

HIV Protease Substrate IV is characterized by a specific sequence of amino acids that mimic the natural substrates of HIV-1 protease. The molecular structure typically includes:

  • Peptide Backbone: Composed of linked amino acids, which may include hydrophobic and polar residues that influence binding affinity.
  • Functional Groups: Specific side chains that can interact with the active site of HIV-1 protease, facilitating cleavage.

The structure can be analyzed using techniques such as nuclear magnetic resonance spectroscopy and X-ray crystallography, providing insights into its conformation and interaction with the enzyme .

Chemical Reactions Analysis

HIV Protease Substrate IV undergoes specific cleavage reactions when incubated with HIV-1 protease. The key reactions involve:

  • Cleavage Mechanism: The enzyme recognizes specific peptide bonds within the substrate, leading to hydrolysis and release of peptide fragments.
  • Kinetic Parameters: Reaction rates can be measured to determine kinetic constants such as KmK_m (Michaelis constant) and VmaxV_{max} (maximum reaction velocity), providing insights into enzyme efficiency.

These reactions are typically monitored using chromatographic techniques to separate substrate from cleavage products .

Mechanism of Action

The mechanism of action for HIV Protease Substrate IV involves its interaction with HIV-1 protease:

  1. Binding: The substrate binds to the active site of the protease, facilitated by hydrogen bonding and hydrophobic interactions.
  2. Cleavage: Upon binding, the enzyme catalyzes the hydrolysis of peptide bonds in the substrate, resulting in two or more peptide fragments.
  3. Product Release: The cleaved products are released from the enzyme, allowing it to catalyze further reactions.

This mechanism highlights the specificity of HIV-1 protease for its substrates and provides a basis for designing inhibitors that can effectively block this enzymatic activity .

Physical and Chemical Properties Analysis

HIV Protease Substrate IV exhibits several notable physical and chemical properties:

  • Molecular Weight: Typically ranges between 1000-2000 Da depending on the specific sequence.
  • Solubility: Generally soluble in aqueous buffers at physiological pH, which is crucial for biological assays.
  • Stability: Stability varies based on environmental conditions; degradation can occur under extreme pH or temperature conditions.

These properties are critical for its use in laboratory settings where precise measurements are necessary .

Applications

HIV Protease Substrate IV has several significant applications in scientific research:

  • Enzyme Activity Measurement: It serves as a primary tool for quantifying HIV-1 protease activity in vitro.
  • Drug Development: The substrate is used in screening assays to evaluate potential inhibitors against HIV-1 protease.
  • Mechanistic Studies: It aids in understanding the enzymatic mechanisms involved in viral maturation and resistance patterns.

These applications underscore its importance in both basic research and therapeutic development aimed at combating HIV infection .

Introduction to HIV-1 Protease and Substrate Processing

Role of HIV Protease in Viral Replication and Maturation

HIV-1 protease (PR) is an aspartyl protease dimer essential for viral infectivity. Each monomer contributes 99 amino acids, forming a symmetric active site characterized by the catalytic triad Asp-Thr-Gly (Asp25, Thr26, Gly27) [3] [4]. The enzyme functions as a maturation catalyst: Following viral assembly, PR cleaves Gag and Gag-Pol polyproteins at nine specific sites to liberate functional structural proteins (e.g., matrix, capsid) and enzymes (e.g., reverse transcriptase, integrase) [1] [4]. Without PR-mediated proteolysis, viral particles remain non-infectious due to defective maturation [4].

Dimerization is a prerequisite for PR activity. Initially embedded within the Gag-Pol polyprotein, PR undergoes autocatalytic processing: Intramolecular cleavage at its N-terminal p6pol-PR site precedes dimerization and full activation, enabling intermolecular cleavage at the C-terminal PR-reverse transcriptase site [3] [4]. This precise activation mechanism ensures temporal control of polyprotein processing during virion budding [1].

Table 1: Key Features of HIV-1 Protease

PropertyDescriptionFunctional Significance
StructureHomodimer (22 kDa total); each monomer: 99 residuesDimerization creates the catalytic active site
Catalytic TriadAsp25-Thr26-Gly27 (per monomer)Asp25 residues mediate nucleophilic hydrolysis of peptide bonds
Activation MechanismAutocatalytic cleavage from Gag-Pol polyproteinEnsures precise timing of viral maturation
Functional ConsequenceCleavage at 9 sites in Gag/Gag-Pol polyproteinsGenerates infectious viral particles

Overview of Gag and Gag-Pol Polyprotein Cleavage Sites

HIV-1 protease recognizes and hydrolyzes peptide bonds within Gag and Gag-Pol polyproteins at nine conserved sites. These sites are denoted using the Schechter and Berger convention: Positions P4–P4' span the substrate sequence, with cleavage occurring between the P1 and P1' residues [2]. Substrate specificity is complex but favors:

  • P1/P1' residues: Aromatic (Phe, Tyr) or hydrophobic (Leu, Met) at P1, and Proline at P1' in several sites (e.g., MA/CA, CA/p2) [1] [2].
  • Structural conformation: Substrates adopt an extended β-strand conformation bound between the protease flaps, with conserved main-chain hydrogen bonds to protease residues (e.g., Asp29, Gly27) [1] [4].

The catalytic mechanism involves a concerted nucleophilic attack: A water molecule activated by deprotonated Asp25 attacks the carbonyl carbon of the scissile bond, while the adjacent protonated Asp25 donates a proton to the leaving amine group. This results in hydrolytic cleavage of the peptide bond [3] [4].

Table 2: Characterized HIV-1 Protease Cleavage Sites in Gag/Gag-Pol

Cleavage SitePolyprotein RegionSequence (P4–P4')P1/P1' ResiduesFunctional Proteins Released
MA/CAGagVSQNY↓PIVQTyr/ProMatrix (MA), Capsid (CA)
CA/p2GagKARVL↓AEAMSLeu/AlaCapsid (CA), Spacer peptide p2
p2-NCGagATIM↓MQRGNMet/MetSpacer p2, Nucleocapsid (NC)
p1-p6GagRQAN↓FLGKIAsn/PheSpacer p1, p6
PR-RTGag-PolSFNF↓PQITLPhe/ProProtease (PR), Reverse Transcriptase (RT)
RT-RHGag-PolTLNF↓PISPWPhe/ProReverse Transcriptase (RT), RNase H (RH)
RH-INGag-PolLNFP↓ISPIPro/IleRNase H (RH), Integrase (IN)
NC-p1GagQVRD↓TNFALAsp/ThrNucleocapsid (NC), Spacer p1
SP1-NCGag (Subtype C/A)AETF↓YVDGAPhe/TyrSpacer peptide 1 (SP1), Nucleocapsid (NC)

Significance of Substrate IV in Proteolytic Processing

Substrate IV (sequence: Arg-Glu-Thr-Ile-Nle-Phe-Gln-Arg, where Nle = Norleucine) is a synthetic decapeptide mimicking natural HIV-1 protease cleavage sites. Its design and research significance include:

  • Mechanistic Probe: The P1 Norleucine (hydrophobic) and P1' Phe (aromatic) residues emulate the hydrophobic-aromatic preferences observed in endogenous substrates like CA/p2 (Leu/Ala) and p2-NC (Met/Met) [1] [2]. The Glu residue at P2 enhances solubility while retaining binding affinity.
  • Substrate Envelope Conformity: Computational docking studies confirm that Substrate IV fits within the conserved volume ("substrate envelope") shared by natural substrates. Residues critical for binding (e.g., Arg at P4, Gln at P2') form conserved hydrogen bonds with protease residues Asp29 and Gly48 [2].
  • Drug Resistance Studies: Substrate IV exhibits altered kinetics when incubated with drug-resistant PR variants. Mutations like V82A (located near the substrate-binding cleft) reduce catalytic efficiency (kcat/KM) by >50%, revealing how resistance mutations compromise substrate processing while maintaining inhibitor evasion [1] [4].
  • Enzyme Kinetics Tool: As a fluorogenic or chromogenic substrate (e.g., coupled to EDANS/DABCYL), it enables real-time quantification of PR activity. Its KM (~10–50 μM) and kcat (~5–20 s⁻¹) values provide benchmarks for inhibitor efficacy and mechanistic studies [2].

Table 3: Key Characteristics of HIV Protease Substrate IV

PropertyDescriptionResearch Utility
SequenceArg-Glu-Thr-Ile-Nle-Phe-Gln-Arg (P4–P4')Mimics natural cleavage specificity; Nle enhances hydrophobicity at P1
Cleavage SiteBetween Nle (P1) and Phe (P1')Probes scissile bond hydrolysis kinetics
Structural FitFits within the conserved "substrate envelope" volumeTests impact of drug-resistance mutations on substrate binding
Kinetic ParametersKM: 10–50 μM; kcat: 5–20 s⁻¹Standardizes PR activity assays; quantifies inhibition constants (Ki) of drugs
Resistance ImpactCatalytic efficiency reduced >50% by V82A/I84V mutationsReveals mechanistic basis of fitness costs in drug-resistant PR variants

Substrate IV’s role extends beyond basic enzymology: Its interaction with residues frequently mutated in drug resistance (e.g., Asp30, Val82) underscores how resistance mutations can simultaneously impair substrate processing while evading inhibitors—a key challenge in HIV therapy [1] [2] [4].

Chemical Compounds Mentioned:

  • HIV Protease Substrate IV
  • Norleucine (Nle)
  • Aspartic acid (Asp)
  • Glutamic acid (Glu)
  • Arginine (Arg)
  • Phenylalanine (Phe)
  • Isoleucine (Ile)
  • Threonine (Thr)
  • Glutamine (Gln)

Properties

CAS Number

128340-47-6

Product Name

HIV Protease Substrate IV

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-amino-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-(4-nitrophenyl)propanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C49H83N15O13

Molecular Weight

1090.3 g/mol

InChI

InChI=1S/C49H83N15O13/c1-7-9-15-33(40(52)67)58-41(68)29(6)57-44(71)36(22-23-38(65)66)60-47(74)37(26-30-18-20-31(21-19-30)64(76)77)62-45(72)34(16-10-8-2)61-48(75)39(27(3)4)63-46(73)35(17-13-25-55-49(53)54)59-42(69)28(5)56-43(70)32(51)14-11-12-24-50/h18-21,27-29,32-37,39H,7-17,22-26,50-51H2,1-6H3,(H2,52,67)(H,56,70)(H,57,71)(H,58,68)(H,59,69)(H,60,74)(H,61,75)(H,62,72)(H,63,73)(H,65,66)(H4,53,54,55)/t28-,29-,32-,33-,34-,35-,36-,37-,39-/m0/s1

InChI Key

MJGGTDHEIUOPEB-WBMHOGBOSA-N

SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N

Canonical SMILES

CCCCC(C(=O)N)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C(CCCC)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(C)NC(=O)C(CCCCN)N

Isomeric SMILES

CCCC[C@@H](C(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)[C@H](CCCC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCCN)N

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